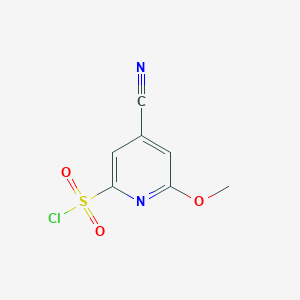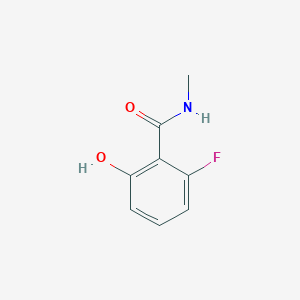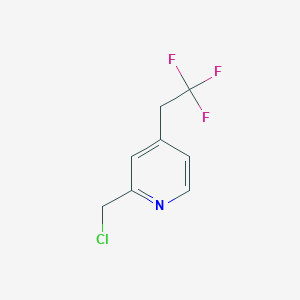
4-Chloro-2-(chloromethyl)pyridin-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(chloromethyl)pyridin-3-OL: is a chemical compound that belongs to the class of chlorinated pyridines. This compound is characterized by the presence of a chlorine atom at the fourth position, a chloromethyl group at the second position, and a hydroxyl group at the third position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(chloromethyl)pyridin-3-OL typically involves the chlorination of pyridine derivatives. One common method is the reaction of 4-chloro-3-hydroxypyridine with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-2-(chloromethyl)pyridin-3-OL undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
Reduction Reactions: The chlorine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, thiols, or amines are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation Reactions: Formation of pyridine ketones or aldehydes.
Reduction Reactions: Formation of hydrogenated pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 4-Chloro-2-(chloromethyl)pyridin-3-OL is used as a building block in the synthesis of various organic compounds. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study the interactions of chlorinated pyridines with biological macromolecules. It is also employed in the development of new bioactive molecules with potential therapeutic applications.
Medicine: The compound is investigated for its potential use in the development of new drugs. Its derivatives have shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the synthesis of advanced polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(chloromethyl)pyridin-3-OL involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
Molecular Targets and Pathways:
Proteins and Enzymes: The compound can inhibit the activity of enzymes involved in key metabolic pathways, such as those related to cell proliferation and apoptosis.
Signaling Pathways: It can modulate signaling pathways by interacting with receptors and other signaling molecules, affecting cellular responses.
Comparación Con Compuestos Similares
4-Chloro-3-hydroxypyridine: Similar structure but lacks the chloromethyl group.
2-Chloro-4-(chloromethyl)pyridine: Similar structure but lacks the hydroxyl group.
3-Chloro-2-(chloromethyl)pyridine: Similar structure but lacks the hydroxyl group at the third position.
Uniqueness: 4-Chloro-2-(chloromethyl)pyridin-3-OL is unique due to the presence of both the chloromethyl and hydroxyl groups on the pyridine ring. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C6H5Cl2NO |
|---|---|
Peso molecular |
178.01 g/mol |
Nombre IUPAC |
4-chloro-2-(chloromethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H5Cl2NO/c7-3-5-6(10)4(8)1-2-9-5/h1-2,10H,3H2 |
Clave InChI |
ZFQMCHYWJYSQSH-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1Cl)O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B14851202.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole](/img/structure/B14851206.png)
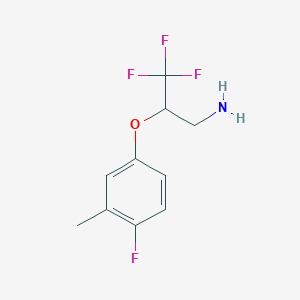
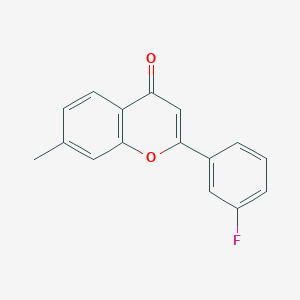
![7-Methyl-2H-pyrano[2,3-B]pyridin-3(4H)-one](/img/structure/B14851222.png)
![Tert-butyl 3-[6-(difluoromethoxy)pyridin-3-yl]prop-2-enoate](/img/structure/B14851228.png)
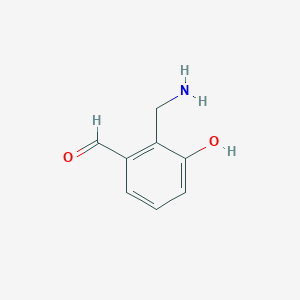
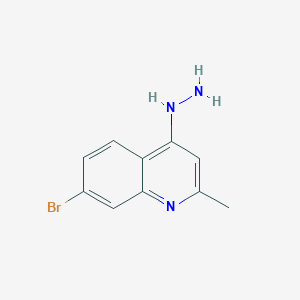
![2-(3-Methoxyphenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14851253.png)
